Paxdaphnidine A

Description

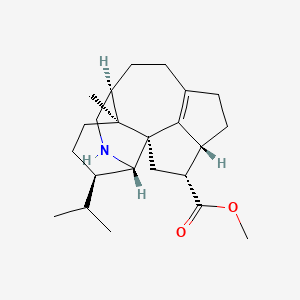

Paxdaphnidine A is a bioactive alkaloid isolated from the stems and leaves of Daphniphyllum paxianum (Daphniphyllaceae), a plant traditionally used in Chinese medicine for treating inflammation and fever . Its molecular formula, C23H35NO2, was established via high-resolution mass spectrometry (HRMS), and its unique pentacyclic skeleton was elucidated using 2D NMR techniques (¹H-¹H COSY, HSQC, HMBC, NOESY) . The compound features a fused five-ring system with a tertiary methyl group (δ 1.12 ppm), a methoxyl group (δ 3.63 ppm), and an ester carbonyl (δ 176.7 ppm in ¹³C NMR) . Biogenetically, it originates from sec-odaphniphylline-type alkaloids through C-7–C-10 bond cleavage and subsequent intramolecular rearrangements .

Properties

Molecular Formula |

C23H35NO2 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

methyl (1S,2S,5R,6S,9S,15R,16R)-2-methyl-5-propan-2-yl-7-azapentacyclo[10.5.1.01,6.02,9.015,18]octadec-12(18)-ene-16-carboxylate |

InChI |

InChI=1S/C23H35NO2/c1-13(2)16-9-10-22(3)15-7-5-14-6-8-17-18(21(25)26-4)11-23(22,19(14)17)20(16)24-12-15/h13,15-18,20,24H,5-12H2,1-4H3/t15-,16-,17-,18-,20+,22+,23+/m1/s1 |

InChI Key |

ASJBAMFLUNNOSV-PQYFOXTFSA-N |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@@H]3CCC4=C5[C@]2([C@H]1NC3)C[C@H]([C@H]5CC4)C(=O)OC)C |

Canonical SMILES |

CC(C)C1CCC2(C3CCC4=C5C2(C1NC3)CC(C5CC4)C(=O)OC)C |

Synonyms |

paxdaphnidine A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Alkaloids

Structural Features and Skeletons

The Daphniphyllum alkaloids are renowned for their structural complexity. Below is a comparative analysis of Paxdaphnidine A with key analogs:

Key Observations:

- Ring Systems : this compound’s pentacyclic framework distinguishes it from tetracyclic analogs like Paxdaphnidine B and sec-odaphniphylline derivatives .

- Functional Groups: Unlike Daphniyunnine B (C22-nor,10,17-seco) and Paxdaphnine A (1,19-bis-nor), this compound retains a methoxyl and ester carbonyl, suggesting divergent oxidation states .

- Stereochemistry : Caldphnidine B shares the 19,N-seco-Yuzurimine skeleton with this compound but exhibits inverted configurations at C(14)/C(15), highlighting stereochemical flexibility in biosynthesis .

Bioactivity

Structural features such as the methoxyl group and ester moiety in this compound may influence its bioactivity compared to analogs like Paxdaphnine A, which lacks these groups .

Research Implications

This compound’s unique pentacyclic framework offers a template for synthetic studies targeting novel bioactive scaffolds . Comparative biosynthetic analyses (e.g., stereochemical variations in Caldphnidine B vs. This compound) could elucidate enzymatic mechanisms driving skeletal diversity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Paxdaphnidine A, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as [describe general pathway, e.g., alkaloid extraction followed by catalytic hydrogenation]. Validate purity using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Structural confirmation requires NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS). For reproducibility, report solvent systems, reaction temperatures, and catalyst ratios in tabular form (e.g., Table 1: Synthesis Parameters) .

Q. How is this compound characterized spectroscopically, and what are common pitfalls in interpreting its NMR data?

- Methodological Answer : Assign peaks using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the aromatic region. Common errors include misattributing solvent residues (e.g., CDCl₃ at δ 7.26 ppm) or neglecting coupling constants. Include a supplemental table comparing experimental shifts with literature values (e.g., Table S1: NMR Data Comparison) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in cancer cell lines, addressing conflicting cytotoxicity data?

- Methodological Answer : Use a panel of cell lines (e.g., MCF-7, HeLa, A549) with standardized viability assays (MTT, ATP luminescence). Reconcile contradictions by controlling variables like incubation time (24 vs. 48 hours) and serum concentration. Apply dose-response curves and statistical models (e.g., IC₅₀ comparisons via ANOVA). Publish raw data in supplementary tables (e.g., Table 2: Cytotoxicity Profiles) .

Q. What strategies are recommended for resolving discrepancies in this compound’s reported bioavailability across preclinical studies?

- Methodological Answer : Conduct comparative pharmacokinetic studies in rodent models using LC-MS/MS. Address variability by standardizing administration routes (oral vs. intravenous) and sampling intervals. Analyze AUC (Area Under the Curve) differences with bootstrap resampling. Include a flowchart of experimental design and a meta-analysis table (e.g., Table 3: Bioavailability Comparisons) .

Q. How should researchers formulate hypotheses to explore this compound’s potential off-target effects in neurological systems?

- Methodological Answer : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define the hypothesis. For example: “Does this compound inhibit acetylcholinesterase (AChE) in zebrafish models at sub-cytotoxic concentrations?” Validate via in vitro AChE assays and in vivo behavioral tests (e.g., locomotion tracking). Document negative controls and assay validation steps in a methods table .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.